

# A Technical Guide to the Physical Properties of 2-Bromo-3-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 2-Bromo-3-hydroxybenzaldehyde

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For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount for successful synthesis, formulation, and biological application. This technical guide provides an in-depth overview of the known physical and chemical properties of **2-Bromo-3-hydroxybenzaldehyde** (CAS No: 196081-71-7), a valuable intermediate in organic synthesis.

### **Core Physicochemical Properties**

**2-Bromo-3-hydroxybenzaldehyde** is a solid at room temperature.[1] Its key identifying and physical properties are summarized in the table below for easy reference and comparison.



Property	Value	Source
Molecular Formula	C7H5BrO2	[1][2][3]
Molecular Weight	201.02 g/mol	[2][3]
CAS Number	196081-71-7	[1][2][3][4]
IUPAC Name	2-bromo-3- hydroxybenzaldehyde	[2]
Physical Form	Solid (at 20°C)	[1]
Melting Point	149-153°C	[1]
Polar Surface Area	37.3 Ų	[2]
Complexity	127	[2]
SMILES	O=CC1=CC=CC(O)=C1Br	[5]
InChI	InChI=1S/C7H5BrO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H	[2]
InChIKey	OHXPHMPERMIICA- UHFFFAOYSA-N	[2]

### **Experimental Protocols**

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for the synthesis and spectroscopic analysis of **2-Bromo-3-hydroxybenzaldehyde**.

#### Synthesis of 2-Bromo-3-hydroxybenzaldehyde

A common synthetic route to **2-Bromo-3-hydroxybenzaldehyde** involves the bromination of 3-hydroxybenzaldehyde. The following protocol is a general procedure:

Reaction Setup: Suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in acetic acid (40 mL).[4]



- Dissolution: Warm the suspension until a clear solution is formed, and then allow it to cool to room temperature.[4]
- Bromination: Slowly add a solution of bromine (10 mL) in glacial acetic acid dropwise to the mixture over a period of 15 minutes.[4]
- Reaction Time: Continue to stir the reaction mixture for 2 hours after the addition of bromine is complete.[4]
- Workup: Pour the reaction mixture into ice water and extract the product with dichloromethane (3 x 50 mL).[4]
- Purification: Combine the organic phases, dry them over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate the solution. Recrystallize the resulting residue from dichloromethane to yield the final product.[4]

#### **Spectroscopic Analysis**

Standard spectroscopic techniques are used to confirm the identity and purity of **2-Bromo-3-hydroxybenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a 5 mm NMR tube.[6]
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz).
- Data Acquisition: For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹H NMR Data (400 MHz, DMSO-d<sub>6</sub>): δ 10.30 (s, 1H), 7.54-7.51 (m, 1H), 7.39-7.35 (m, 1H), 7.31-7.27 (m, 1H), 5.90 (s, 1H).[4]

Infrared (IR) Spectroscopy:

Sample Preparation: Prepare the sample as a KBr pellet or a Nujol mull. For a Nujol mull,
 grind a small amount of the solid sample with a drop of Nujol to form a paste, then place it

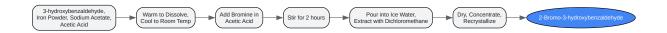


between two salt plates (e.g., NaCl or KBr).[6]

- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record a background spectrum and then the sample spectrum. The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).
   [6]

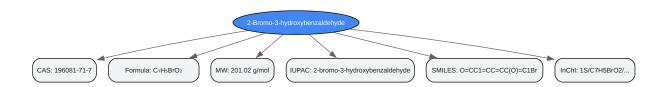
### **Visualized Workflows and Relationships**

The following diagrams illustrate the synthesis workflow and the key structural identifiers of **2-Bromo-3-hydroxybenzaldehyde**.



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Synthesis workflow for 2-Bromo-3-hydroxybenzaldehyde.



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Key structural identifiers for the compound.

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